3-(2,6-Difluoro-4-methoxyphenyl)-2-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-Difluoro-4-methoxyphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of difluoro and methoxy substituents on a phenyl ring, along with a keto group on a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluoro-4-methoxyphenyl)-2-oxopropanoic acid typically involves the introduction of the difluoro and methoxy groups onto a phenyl ring, followed by the formation of the propanoic acid backbone. Common synthetic routes include:
Halogenation: Introduction of fluorine atoms onto the phenyl ring using fluorinating agents.
Methoxylation: Introduction of the methoxy group via methylation reactions.
Formation of Propanoic Acid Backbone: This can be achieved through various methods, including the use of acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and methoxylation processes, followed by the formation of the propanoic acid backbone under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,6-Difluoro-4-methoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the keto group to a hydroxyl group.
Substitution: Replacement of the fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of 3-(2,6-Dihydroxy-4-methoxyphenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(2,6-Difluoro-4-methoxyphenyl)-2-hydroxypropanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2,6-Difluoro-4-methoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2,6-Difluoro-4-methoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The difluoro and methoxy groups may influence the compound’s binding affinity and reactivity with enzymes or receptors, leading to various biological effects. The keto group on the propanoic acid backbone may also play a role in its reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Difluoro-4-methoxyphenylboronic acid
- 2,6-Difluoro-4-methoxybenzeneboronic acid
Uniqueness
3-(2,6-Difluoro-4-methoxyphenyl)-2-oxopropanoic acid is unique due to the presence of both difluoro and methoxy groups on the phenyl ring, along with a keto group on the propanoic acid backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.
Eigenschaften
Molekularformel |
C10H8F2O4 |
---|---|
Molekulargewicht |
230.16 g/mol |
IUPAC-Name |
3-(2,6-difluoro-4-methoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H8F2O4/c1-16-5-2-7(11)6(8(12)3-5)4-9(13)10(14)15/h2-3H,4H2,1H3,(H,14,15) |
InChI-Schlüssel |
HMCANWHKEQDXLC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)F)CC(=O)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.